[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
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Overview
Description
[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a suitable catalyst, such as aluminum chloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
[1-(Benzenesulfonyl)-4-[[2-(methyl)phenyl]methyl]piperidin-4-yl]methanol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and pharmacokinetics.
Uniqueness
The presence of the trifluoromethyl group in [1-(Benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3S/c21-20(22,23)18-9-5-4-6-16(18)14-19(15-25)10-12-24(13-11-19)28(26,27)17-7-2-1-3-8-17/h1-9,25H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXVAIKCWKERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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